2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDWNUAQTFFYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-triazolo[1,5-a]pyrazine: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a purine bioisostere and its broad range of pharmacological activities. This technical guide focuses on a specific, yet significant derivative: 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine. Herein, we provide a comprehensive overview of its chemical structure, a plausible synthetic route, and its potential as a versatile building block in the development of novel therapeutics. This document serves as a foundational resource for researchers engaged in the exploration of this and related compounds for applications in drug discovery, particularly in the realms of oncology and neurodegenerative diseases.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrazine Core
The[1][2][3]triazolo[1,5-a]pyrazine ring system is a fused heterocycle of significant interest in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, often acting as a competitive inhibitor. This has led to the exploration of this scaffold in the development of kinase inhibitors, adenosine receptor antagonists, and other therapeutic agents. The introduction of a bromine atom at the 2-position of this scaffold, to yield 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine, offers a key functional handle for further chemical modifications through various cross-coupling reactions, thereby enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The fundamental characteristics of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine are pivotal for its application in synthetic and medicinal chemistry.
Chemical Structure
The chemical structure of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine is defined by a fused pyrazine and triazole ring system, with a bromine atom substituted at the 2-position of the triazole ring.
Molecular Formula: C₅H₃BrN₄
SMILES: C1=CN2C(=NC(=N2)Br)C=N1[1]
Below is a diagram illustrating the chemical structure and atom numbering of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine.
Caption: Chemical structure of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Weight | 199.01 g/mol | PubChem |
| Monoisotopic Mass | 197.95412 Da | PubChemLite[1] |
| XlogP | 0.7 | PubChemLite[1] |
| Hydrogen Bond Donors | 0 | PubChemLite |
| Hydrogen Bond Acceptors | 4 | PubChemLite |
| Rotatable Bond Count | 0 | PubChemLite |
Proposed Synthesis Pathway
Currently, a specific, documented synthesis for 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine is not available in the public domain. However, based on established synthetic routes for analogous[1][2][3]triazolo[1,5-a]pyridine and pyrimidine systems, a plausible and logical synthetic pathway can be proposed.[2][4] This proposed route involves the initial synthesis of the corresponding 2-amino-[1][2][3]triazolo[1,5-a]pyrazine, followed by a Sandmeyer-type reaction to introduce the bromo-substituent.
Caption: Proposed two-step synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine.
Step 1: Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyrazine
The synthesis of the 2-amino precursor can be achieved through a copper-catalyzed aerobic oxidative cyclization of a guanidinopyrazine derivative. This method has been successfully applied to the synthesis of related 2-amino-[1][2][3]triazolo[1,5-a]pyridines.[2]
Protocol:
-
Reaction Setup: To a solution of the appropriate guanidinopyrazine starting material in a suitable high-boiling solvent (e.g., DMF or DMSO), add a catalytic amount of a copper(I) salt (e.g., CuBr or CuI).
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) under an atmosphere of air or oxygen.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halide.[5]
Protocol:
-
Diazotization: Dissolve the 2-Amino-[1][2][3]triazolo[1,5-a]pyrazine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath. To this cooled solution, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at a controlled rate, allowing for the evolution of nitrogen gas.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine.
Potential Applications in Drug Discovery
The 2-bromo-substituted[1][2][3]triazolo[1,5-a]pyrazine is a valuable intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications. The bromine atom serves as a versatile handle for introducing various substituents through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.
The broader class of[1][2][3]triazolo[1,5-a]pyrimidines and pyridines has shown promise in several therapeutic areas:
-
Oncology: As purine isosteres, these compounds can act as inhibitors of various kinases that are implicated in cancer cell proliferation and survival.[6]
-
Neurodegenerative Diseases: The[1][2][3]triazolo[1,5-a]pyrazine scaffold has been explored for the development of adenosine A₂A receptor antagonists, which are of interest for the treatment of Parkinson's disease.
-
Infectious Diseases: Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have been investigated as potential antimicrobial and antiviral agents.[4][7]
The 2-bromo derivative provides a direct route to explore the structure-activity relationships of substitutions at this position, which can be crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
2-Bromo-[1][2][3]triazolo[1,5-a]pyrazine represents a strategically important building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. While specific experimental data for this compound remains limited, this guide provides a solid foundation for its synthesis and exploration in drug discovery programs. The proposed synthetic pathway, based on well-established chemical transformations, offers a reliable approach for accessing this versatile intermediate. Further investigation into the reactivity of the 2-bromo substituent and the biological activities of its derivatives is warranted and holds the promise of uncovering new and effective therapeutic agents.
References
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PubChemLite. 2-bromo-[1][2][3]triazolo[1,5-a]pyrazine. Available from: [Link]
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ResearchGate. Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]
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PubMed. Rational design, synthesis and biological evaluation of novel 2-(substituted amino)-[1][2][3]triazolo[1,5-a]pyrimidines as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. 2022.
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PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyrazine. Available from: [Link]
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ResearchGate. ONE-POT SYNTHESIS OF[1][2][8]TRIAZOLO [1, 5-a]PYRAZINE DERIVATIVES FROM YNONES AND AMINO AZIDE. 2015.
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PubMed. An Overview on Synthetic and Medicinal Perspectives of[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold. Helvetica Chimica Acta. 2022.
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[1,2,4]Triazolo[1,5-a]pyrazine: The Pyrazine-Fused Bioisostere
The following in-depth technical guide details the properties, synthesis, and medicinal chemistry applications of the [1,2,4]triazolo[1,5-a]pyrazine scaffold.
Technical Monograph & Application Guide [1][2][3]
Executive Summary: The "Privileged" Isostere
The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a critical chemotype in modern drug discovery, primarily utilized as a bioisostere for purine and quinazoline systems.[2][4] Unlike its more common pyrimidine-fused analog, the pyrazine core introduces unique electronic vectors and solubility profiles due to the 1,4-nitrogen arrangement in the six-membered ring.[1][3][4]
This scaffold acts as a "privileged structure," capable of displaying diverse biological activities by orienting substituents into specific regions of varying receptor subtypes.[5] It is most notably validated in the design of Adenosine A2A receptor antagonists (neurodegenerative diseases) and PDE10A inhibitors (psychiatric disorders).[3]
Physicochemical Profile & Structural Properties
The fusion of the electron-rich triazole ring with the electron-deficient pyrazine ring creates a push-pull electronic system.[1][2] This results in a planar, aromatic bicycle with distinct hydrogen bonding capabilities.[4]
Table 1: Core Physicochemical Properties
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₅H₄N₄ | Low MW fragment (120.11 Da) allows for significant decoration.[1][2] |
| LogP (Est.) | ~ -0.5 to 0.5 (Core) | Inherently polar; lipophilicity is tunable via C2/C5/C8 substitution. |
| H-Bond Acceptors | 3 (N1, N3, N4) | N1 is the primary acceptor; N3/N4 availability depends on sterics.[4] |
| H-Bond Donors | 0 (in core) | Requires functionalization (e.g., -NH₂, -OH) to act as a donor.[1] |
| pKa (Conjugate Acid) | ~ 2.0 - 3.0 | Weakly basic; protonation occurs primarily at N1.[1] |
| Aromatic Character | High | Stable to oxidative metabolism; susceptible to nucleophilic attack at C5/C8. |
Bioisosteric Relationships[2][3][4]
-
Purine: Mimics the N7/N9 region of adenine, making it suitable for ATP-competitive kinase inhibitors.[2][4]
-
Quinazoline: The C5/C8 positions correspond to the C4/C7 positions of quinazoline, allowing for similar hydrophobic interactions in enzyme pockets.[4]
Synthetic Architecture & Protocols
Construction of the [1,2,4]triazolo[1,5-a]pyrazine core typically proceeds via two primary retrosynthetic disconnections: Oxidative Cyclization (Route A) or Condensation (Route B).[3]
DOT Diagram 1: Synthetic Pathways
Caption: Dual synthetic pathways for accessing the scaffold. Route A utilizes oxidative closure, while Route B relies on condensation of hydrazides.[4]
Detailed Protocol: Oxidative Cyclization (Route A Variant)
This method is preferred for introducing diversity at the C2 position early in the synthesis.[2][3]
Reagents: 2-Aminopyrazine, Aryl Nitrile, Anhydrous Ethanol, Lead Tetraacetate (LTA) or Iodobenzene Diacetate (PIDA).[3][4]
-
Amidine Formation:
-
Dissolve 2-aminopyrazine (1.0 eq) and the appropriate aryl nitrile (1.2 eq) in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide (0.1 eq).[3]
-
Reflux for 12–24 hours under nitrogen.[2]
-
Checkpoint: Monitor TLC for disappearance of aminopyrazine.[2]
-
Concentrate and recrystallize to obtain the N-(pyrazin-2-yl)amidine intermediate.[1][2]
-
-
Oxidative Ring Closure:
-
Dissolve the amidine intermediate in dichloromethane (DCM).[3]
-
Cool to 0°C.
-
Add PIDA (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Mechanism:[4][6][7] The hypervalent iodine reagent promotes the formation of the N-N bond between the amidine nitrogen and the pyrazine ring nitrogen.[2][3]
-
-
Workup:
Medicinal Chemistry Applications
The scaffold's utility is driven by its ability to position substituents in specific vectors that engage key receptor residues.[2][5]
A. Adenosine A2A Receptor Antagonists
Therapeutic Area: Parkinson’s Disease.[6][9][10] Mechanism: Antagonism of A2A receptors in the striatum reduces the indirect pathway's inhibitory output, improving motor function.[4]
-
Key SAR:
-
Position 2: A furan or substituted aryl ring is critical for π-stacking interactions within the receptor pocket.[1][2]
-
Position 5/8 (Pyrazine Ring): Substitution here (often with an amine or piperazine linker) extends towards the extracellular loop, improving selectivity over A1 receptors.[3][4]
-
Case Study: Schering-Plough & Biogen Idec have explored this scaffold (e.g., Preladenant analogs) where the core serves as a spacer between the "anchor" furan and the solubilizing "tail."[2][3]
-
B. PDE10A Inhibitors
Therapeutic Area: Schizophrenia, Huntington’s Disease. Mechanism: Inhibition of PDE10A increases cAMP/cGMP levels in medium spiny neurons.[2]
-
Key SAR:
-
Position 5,8-Dimethyl: The presence of methyl groups at C5 and C8 is a recurring motif in potent PDE10A inhibitors (e.g., Patent US9018217).[2][3][4] These methyls likely fill small hydrophobic pockets (selectivity filters) unique to the PDE10A catalytic site.[3]
-
Position 2: Linked to a heteroaromatic system (e.g., imidazo[1,2-a]pyridine) via an ethylene or vinyl linker.[1][3][4]
-
DOT Diagram 2: Signaling & Mechanism
Caption: Dual mechanistic action.[1] Left: A2A antagonism prevents Gs-coupling.[1] Right: PDE10A inhibition prevents cAMP hydrolysis, boosting signaling.[3][4]
Future Outlook & Expert Commentary
The [1,2,4]triazolo[1,5-a]pyrazine scaffold is currently underutilized compared to its pyrimidine cousin.[1] However, its tele-substitution capability (nucleophilic attack at C8 leading to substitution at C5) offers a unique synthetic handle for generating novel IP.[3]
Recommendation for Researchers: When designing kinase inhibitors, consider this scaffold as a "core switch" if the standard purine or pyrazolopyrimidine cores suffer from metabolic liability at the 6-position.[2][4] The pyrazine nitrogen at position 4 (in the fused system numbering) provides an additional metabolic sink that can alter clearance rates favorable.[3]
References
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Dowling, J. E., et al. (2005).[3][4][11] "Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.[3][4] Link
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Peng, H., et al. (2005).[4][11] "First Synthesis of Piperazine-derived [1,2,4]Triazolo[1,5-a]pyrazine as an Adenosine A2A Receptor Antagonist." Heterocycles, 65(10), 2321.[3][4][9][12][13] Link
-
H. Lundbeck A/S. (2015). "Heteroaromatic aryl triazole derivatives as PDE10A enzyme inhibitors." U.S. Patent 9,018,217.[2][14] Link
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Yao, G., et al. (2005).[3][4] "Synthesis of alkyne derivatives of a novel triazolopyrazine as A2A adenosine receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(2), 511-515.[3][4] Link
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Illig, C. R., et al. (2011).[3][4] "Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors." Journal of Medicinal Chemistry (Cited in related patents for scaffold synthesis).[3][9][15][16][17] Link
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The Architect's Blueprint: A Guide to Heterocyclic Building Blocks for Kinase Inhibitor Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases, as fundamental regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous diseases, propelling the development of small-molecule inhibitors.[1][3] At the heart of this endeavor lies the strategic use of heterocyclic scaffolds, which serve as the foundational architecture for a vast number of approved and investigational kinase inhibitors.[4][5][6] These ring systems are uniquely suited to interact with the ATP-binding site of kinases, offering a versatile framework for achieving potency, selectivity, and favorable drug-like properties.[3][4][7] This guide provides an in-depth exploration of the core principles and practical applications of heterocyclic building blocks in the rational design of kinase inhibitors. We will dissect the causal relationships behind scaffold selection, explore structure-activity relationships (SAR) of key heterocycles, and present representative synthetic and screening methodologies, offering a field-proven perspective for professionals dedicated to advancing this therapeutic class.
The Kinase Target: A Realm of Opportunity and Challenge
Protein kinases orchestrate a vast and intricate network of cellular communication by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[8][9] This act of phosphorylation functions as a molecular switch, modulating protein activity, localization, and interactions, thereby governing processes such as cell growth, differentiation, metabolism, and apoptosis.[1][8][9][10] With over 500 members in the human kinome, these enzymes represent a large and diverse target family.[11]
The central role of kinases in maintaining cellular homeostasis means their dysregulation is frequently implicated in diseases like cancer, as well as inflammatory and neurodegenerative disorders.[1][12] This has made them a focal point for therapeutic intervention. However, the development of kinase inhibitors is not without its hurdles. The high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge to achieving inhibitor selectivity, which is crucial for minimizing off-target effects and associated toxicities.[13][14]
Visualizing the Kinase Cascade
To appreciate the context in which inhibitors function, consider a simplified representation of a canonical signaling pathway, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.
Caption: A simplified diagram of the MAPK signaling cascade.
Heterocycles: The Privileged Scaffolds for Kinase Inhibition
Heterocyclic compounds, which contain at least one non-carbon atom within a ring structure, are the backbone of modern medicinal chemistry and are particularly prominent in kinase inhibitor design.[4][5][6] Their prevalence stems from a unique combination of chemical and structural properties that make them ideal for targeting the kinase ATP-binding site.
Why Heterocycles are a Cornerstone of Kinase Drug Development:
-
Hydrogen Bonding Capabilities: Nitrogen, oxygen, and sulfur atoms within the rings act as hydrogen bond donors and acceptors. This allows them to form critical interactions with the "hinge" region of the kinase, mimicking the binding of the adenine ring of ATP and anchoring the inhibitor in the active site.[3][14]
-
Structural Rigidity and Vectoral Diversity: The ring systems provide a rigid, pre-organized framework. This reduces the entropic penalty upon binding and allows for the precise positioning of substituent groups into various pockets of the active site to enhance potency and selectivity.[6]
-
Modulation of Physicochemical Properties: The type, number, and position of heteroatoms can be systematically varied to fine-tune properties like solubility, metabolic stability, and membrane permeability, which are essential for developing a successful drug.[4][6]
-
Vast Chemical Space: The sheer diversity of possible heterocyclic structures provides a rich source of molecular frameworks for lead discovery and optimization.[4][5]
A Tour of Key Heterocyclic Building Blocks in Approved Kinase Inhibitors
The success of heterocyclic scaffolds is best illustrated by their presence in numerous FDA-approved drugs. Below, we explore some of the most influential and widely used building blocks.
The Quinazoline Core
The quinazoline scaffold is arguably one of the most successful "privileged scaffolds" in kinase inhibitor design, famously forming the core of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[3][15]
-
Mechanism of Action: The quinazoline's nitrogen atoms (N1 and N3) are perfectly positioned to form one or more hydrogen bonds with the backbone of the kinase hinge region, a critical anchoring interaction.[3]
-
Case Study: Gefitinib (Iressa®): Gefitinib was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[16] Its 4-anilinoquinazoline core occupies the adenine-binding pocket, with the aniline substituent extending into a nearby hydrophobic region.
| Drug | Heterocyclic Core | Target Kinase(s) | Indication |
| Gefitinib | Quinazoline | EGFR | Non-Small Cell Lung Cancer |
| Erlotinib | Quinazoline | EGFR | Non-Small Cell Lung Cancer |
| Lapatinib | Quinazoline | EGFR, HER2 | Breast Cancer |
The Pyrimidine Scaffold
The pyrimidine ring is another essential building block, serving as a bioisostere for the purine ring of ATP. Its versatility has led to its incorporation into inhibitors targeting a wide range of kinases.
-
Mechanism of Action: Similar to quinazolines, the pyrimidine nitrogens are key for hinge binding. The scaffold's smaller size allows for diverse substitution patterns to achieve selectivity.
-
Case Study: Imatinib (Gleevec®): A landmark in targeted therapy, Imatinib revolutionized the treatment of chronic myeloid leukemia (CML).[5][17] Its aminopyrimidine core is central to its inhibitory activity against the BCR-ABL fusion protein.[5] Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the inactive (DFG-out) conformation of the kinase.[18][19]
| Drug | Heterocyclic Core | Target Kinase(s) | Indication |
| Imatinib | Pyrimidine | BCR-ABL, c-KIT, PDGFR | CML, GIST |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4/6 | Breast Cancer[20] |
| Palbociclib | Pyrido[2,3-d]pyrimidin-7-one | CDK4/6 | Breast Cancer[20] |
The Indole and Azaindole Scaffolds
The indole and its nitrogen-containing analog, azaindole, are prevalent scaffolds found in numerous kinase inhibitors, valued for their unique electronic properties and ability to serve as versatile synthetic handles.[21]
-
Mechanism of Action: The 7-azaindole moiety, in particular, has been identified as a highly effective kinase inhibitor scaffold.[21] It can act as a hinge-binder, and its structure allows for substitutions that can probe deep into the ATP pocket.
-
Case Study: Vemurafenib (Zelboraf®): This drug is a potent inhibitor of the BRAF V600E mutation found in many cases of melanoma. Its discovery was based on a 7-azaindole scaffold identified through high-throughput screening.[21]
| Drug | Heterocyclic Core | Target Kinase(s) | Indication |
| Vemurafenib | Azaindole | BRAF V600E | Melanoma |
| Sunitinib | Indolin-2-one | VEGFR, PDGFR, c-KIT | RCC, GIST |
| Pexidartinib | Azaindole | CSF1R | Tenosynovial Giant Cell Tumor[21] |
Visualizing Inhibitor Binding and Classification
The interaction between an inhibitor and the kinase active site is paramount. A key determinant of binding mode is the conformation of the Asp-Phe-Gly (DFG) motif in the activation loop.
Caption: Classification of kinase inhibitors by binding mode.
Methodologies in Kinase Inhibitor Discovery
The journey from a heterocyclic building block to a clinical candidate involves a rigorous, iterative process of design, synthesis, and testing.
Rational Design and Screening Workflow
Modern drug discovery combines computational methods with experimental screening to identify and optimize lead compounds.
Caption: A typical workflow for kinase inhibitor discovery.
Representative Protocol: In Vitro Kinase Activity Assay
A fundamental step is to determine a compound's potency, often expressed as its half-maximal inhibitory concentration (IC50).
Objective: To measure the IC50 of a test compound against a target kinase.
Principle: This protocol describes a generic luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in solution after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition (ATP remains).
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM down to 1 nM) in an appropriate solvent like DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer.
-
Test compound at various concentrations.
-
Target kinase enzyme.
-
Substrate peptide.
-
-
Initiation: Start the reaction by adding a solution of ATP (at a concentration near its Km for the kinase).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction that produces light.
-
Measurement: Incubate for 10 minutes in the dark, then measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Representative Protocol: Cellular Target Engagement Assay
Confirming that an inhibitor interacts with its intended target within a cell is a critical validation step.[3]
Objective: To assess the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.
Principle: A Western Blot is used to measure the levels of a phosphorylated substrate protein relative to the total amount of that protein. A potent inhibitor should decrease the phosphorylation signal in a dose-dependent manner.[3]
Methodology:
-
Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Treat the cells with increasing concentrations of the test inhibitor for a defined period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: Strip the antibodies from the membrane and re-probe with an antibody that detects the total amount of the substrate protein (e.g., anti-total-ERK) to serve as a loading control.
-
Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.
Future Directions and Conclusion
The field of kinase inhibitor discovery is continuously evolving. Future efforts are focused on developing inhibitors against previously "undruggable" kinases, creating more selective and covalent inhibitors, and exploring novel strategies like allosteric inhibition and targeted protein degradation.[13][16] The challenge of acquired drug resistance also drives the development of next-generation inhibitors that are active against mutant forms of kinases.[17]
Heterocyclic building blocks will undoubtedly remain at the forefront of these efforts. Their proven track record and inherent chemical versatility ensure their status as the essential architectural elements for designing the next generation of life-saving kinase-targeted therapies. The principles and methodologies outlined in this guide provide a foundational framework for researchers to rationally design, synthesize, and validate novel inhibitors, ultimately contributing to the advancement of precision medicine.
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Bettayeb, K., et al. Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors. ACS Omega. [Link]
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MDPI. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]
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The Evolving Landscape of Adenosine Receptor Antagonists: A Technical Guide to Novel Scaffolds
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Adenosine, a ubiquitous purine nucleoside, plays a critical role in a vast array of physiological and pathophysiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] The therapeutic potential of modulating these receptors has led to a surge in the discovery and development of selective antagonists. While classical xanthine-based antagonists like caffeine have been known for centuries, the quest for improved selectivity, potency, and pharmacokinetic profiles has driven the exploration of novel non-xanthine chemical scaffolds. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and emerging chemical matter in the field of adenosine receptor antagonists. It is designed to serve as a practical resource for researchers and drug development professionals, offering insights into the causal relationships behind experimental design and the rationale for pursuing specific molecular architectures.
The Adenosine Receptor Family: A Quartet of Therapeutic Opportunity
The four adenosine receptor subtypes are distinguished by their tissue distribution, signaling pathways, and affinity for adenosine.[1] A thorough understanding of these differences is paramount for the rational design of selective antagonists.
-
A1 and A3 Receptors: These receptors primarily couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase.[2] They are implicated in a range of conditions, with A1 antagonists showing promise in cardiovascular and renal disorders, while A3 antagonists are being investigated for inflammatory diseases and cancer.[3][4][5]
-
A2A and A2B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP levels.[2] The A2A receptor is a major target for neurodegenerative disorders like Parkinson's disease and, more recently, for cancer immunotherapy.[6][7] The lower-affinity A2B receptor is primarily involved in inflammatory and fibrotic processes.[8]
The distinct and sometimes opposing roles of these receptor subtypes underscore the critical need for subtype-selective antagonists to minimize off-target effects and maximize therapeutic efficacy.
Signaling Cascades: Beyond cAMP
While the modulation of cAMP is the canonical signaling pathway for adenosine receptors, their activation can trigger a complex network of downstream events. This includes the modulation of mitogen-activated protein kinase (MAPK) pathways and, in the case of A1/A3 receptors, the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]
Figure 1: Simplified signaling pathways of adenosine receptor subtypes.
The Drug Discovery Workflow: A Roadmap to Novel Antagonists
The journey from a novel chemical idea to a clinical candidate is a multi-step process that relies on a robust and iterative cycle of design, synthesis, and biological evaluation.
Figure 3: Workflow for a radioligand filter binding assay.
cAMP Functional Assay (HTRF)
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP, providing a measure of its functional potency. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method. [1][9] Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells expressing the target A2A or A2B receptor in a 96- or 384-well plate.
-
-
Compound Incubation:
-
Pre-incubate the cells with various concentrations of the test antagonist.
-
-
Agonist Stimulation:
-
Add a fixed concentration of an adenosine receptor agonist (e.g., NECA) to stimulate cAMP production.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
-
Signal Measurement and Analysis:
-
Incubate to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.
-
The ratio of the two emission signals is inversely proportional to the amount of cAMP produced.
-
Determine the IC50 value of the antagonist.
-
In Vivo Models: Bridging the Gap to the Clinic
5.3.1. 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease
This model is widely used to evaluate the efficacy of A2A antagonists in alleviating motor deficits. [10][11][12] Step-by-Step Methodology:
-
Lesion Induction:
-
Behavioral Testing:
-
Assess motor deficits using tests such as apomorphine- or amphetamine-induced rotations, cylinder test for forelimb asymmetry, or catalepsy tests. [13]
-
-
Drug Administration and Evaluation:
-
Administer the test A2A antagonist and evaluate its ability to reverse the motor deficits, often in combination with L-DOPA. [13] 5.3.2. Syngeneic Mouse Tumor Models for Cancer Immunotherapy
-
These models are essential for evaluating the ability of A2A and A2B antagonists to enhance anti-tumor immunity. [14] Step-by-Step Methodology:
-
Tumor Implantation:
-
Inject a murine cancer cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer) into immunocompetent mice of the same genetic background.
-
-
Treatment:
-
Once tumors are established, treat the mice with the adenosine receptor antagonist, either as a monotherapy or in combination with other immunotherapies like anti-PD-1 antibodies.
-
-
Efficacy Assessment:
-
Monitor tumor growth over time.
-
At the end of the study, tumors and lymphoid organs can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration and activation).
-
Clinical Landscape of Novel Adenosine Receptor Antagonists
Several non-xanthine adenosine receptor antagonists have progressed to clinical trials, with some achieving regulatory approval.
| Compound | Target(s) | Indication | Status | Reference |
| Istradefylline | A2A | Parkinson's Disease | Approved (US, Japan) | [6][15] |
| Preladenant | A2A | Parkinson's Disease | Terminated (Phase 3) | [16][15] |
| Tozadenant | A2A | Parkinson's Disease | Terminated (Phase 3) | [17][15] |
| Inupadenant (EOS-850) | A2A | Solid Tumors | Phase 1/2 | [18][14][19][20][21] |
| Etrumadenant (AB928) | A2A/A2B | Solid Tumors | Phase 1/2 | [7][22][23][24] |
| CVT-6883 | A2B | Inflammatory Diseases | Preclinical/Early Clinical | [25] |
Conclusion and Future Directions
The field of adenosine receptor antagonists is vibrant and continues to evolve, driven by a deeper understanding of the distinct roles of each receptor subtype and the power of medicinal chemistry to create highly selective and potent molecules. The success of istradefylline for Parkinson's disease has validated the A2A receptor as a therapeutic target, and the burgeoning field of immuno-oncology has opened up exciting new avenues for A2A and A2B antagonists. The development of dual A2A/A2B antagonists represents a particularly promising strategy for overcoming the immunosuppressive tumor microenvironment.
Future efforts will likely focus on:
-
Exploring Novel Scaffolds: The identification of new chemical matter with improved drug-like properties remains a key objective.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of adenosine receptors will facilitate more rational, structure-guided drug discovery. [3]* Combination Therapies: The synergistic potential of adenosine receptor antagonists with other therapeutic modalities, particularly in oncology, will be a major area of investigation.
-
Biomarker Development: Identifying patient populations most likely to respond to these therapies will be crucial for their successful clinical development.
The continued exploration of novel adenosine receptor antagonist scaffolds holds immense promise for the development of new and effective treatments for a wide range of debilitating diseases.
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- Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters. May 2022.
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- 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Deriv
- NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS. PMC.
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- Selective and Potent Adenosine A3 Receptor Antagonists by Methoxyaryl Substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide Scaffold. PubMed. November 2012.
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- Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice. MDPI. November 2022.
- Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers. March 2022.
- A2A antagonist improves dopaminergic function and reduces neuroinflammation in a rodent model of PD. VJNeurology. September 2021.
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- Characterization of the Binding of a Novel Non-Xanthine Adenosine Antagonist Radioligand, [3H]CGS 15943, to Multiple Affinity States of the Adenosine A1 Receptor in the Rat Cortex. Taylor & Francis Online. October 2006.
- A novel non-xanthine adenosine A1 receptor antagonist. PubMed.
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- KW-3902, a selective high affinity antagonist for adenosine A1 receptors. PubMed.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. January 2024.
- Tumor Immunotherapy Using A 2A Adenosine Receptor Antagonists. MDPI. September 2020.
- Generating the 6-hydroxydopamine Rat Model of Parkinson's Disease. JoVE. July 2025.
- iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist.
-
Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. PubMed. 35.t[3][4][6]riazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. July 2023.
- Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers. June 2023.
- Phase 1 trial of the adenosine A 2A receptor antagonist inupadenant (EOS-850): Update on tolerability, and antitumor activity potentially associated with the expression of the A 2A receptor within the tumor.
- Modeling Parkinson's Disease in R
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. December 2023.
- Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian r
- Time-course behavioral features are correlated with Parkinson's disease‑associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model.
- Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. PMC.
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Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Executive Summary
The 2-bromo-[1,2,4]triazolo[1,5-a]pyrazine scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinolines in kinase inhibitors (e.g., JAK, ALK) and adenosine receptor antagonists. However, its reactivity profile presents distinct challenges compared to standard aryl halides.[1]
This guide outlines optimized protocols to overcome the two primary failure modes associated with this substrate: catalyst poisoning due to nitrogen coordination and hydrodebromination (reductive side-reaction) driven by the electron-deficient pyrazine core.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The [1,2,4]triazolo[1,5-a]pyrazine core is a fused bicyclic system that is significantly more electron-deficient than its pyridine analogs. This electronic bias creates a specific reactivity landscape:
-
Rapid Oxidative Addition: The C2-Br bond is highly activated, meaning oxidative addition to Pd(0) occurs readily, often even at room temperature.
-
Hydrodebromination Risk: Because the oxidative addition complex is electron-poor, it is susceptible to reduction (replacing Br with H) if transmetallation is slow or if hydride sources (e.g., alcohols, excess base in protic media) are present [1].
-
Catalyst Sequestration: The bridgehead nitrogens (N4) and the pyrazine nitrogen (N7) possess lone pairs capable of binding to palladium, displacing labile ligands (like
) and arresting the catalytic cycle.
Ligand Selection Strategy
To counteract N-coordination, bidentate ligands (e.g., dppf) or bulky biaryl monophosphines (e.g., XPhos, SPhos) are required. These ligands create a steric environment that prevents the substrate's nitrogens from forming stable, inactive complexes with the metal center [2].
Experimental Protocols
Protocol A: The "Robust" Method (Standard Substrates)
Recommended for coupling with stable, electron-rich aryl boronic acids.
Rationale: This protocol utilizes
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | This compound |
| Boronic Acid | 1.2 - 1.5 equiv | Aryl/Heteroaryl boronic acid |
| Catalyst | 5 mol% | |
| Base | 2.5 equiv | |
| Solvent | 0.1 M | 1,4-Dioxane |
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or pressure tube with the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(0.05 equiv). -
Solvent Addition: Add 1,4-Dioxane (degassed) to reach a concentration of 0.1 M relative to the bromide.
-
Activation: Add the aqueous
solution (2.5 equiv). -
Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of the boronic acid.
-
Reaction: Seal the vessel and heat to 85°C for 4–12 hours.
-
Microwave Option: Heat at 110°C for 30–60 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over
. -
Purification: Flash chromatography. Note: This scaffold is polar. A gradient of 0-10% MeOH in DCM is often required.
Protocol B: The "High-Performance" Method (Challenging Substrates)
Recommended for sterically hindered partners, unstable boronic acids, or if Protocol A yields <50%.
Rationale: Uses a Buchwald Precatalyst (XPhos Pd G2). The bulky XPhos ligand facilitates rapid transmetallation (crucial for this electron-poor electrophile) and prevents catalyst poisoning.
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | This compound |
| Boronic Acid | 1.5 equiv | Aryl/Heteroaryl boronic acid |
| Catalyst | 2-3 mol% | XPhos Pd G2 (Precatalyst) |
| Base | 3.0 equiv | |
| Solvent | 0.1 M | THF or n-Butanol |
Step-by-Step Procedure:
-
Setup: Charge vial with substrate, boronic acid, and XPhos Pd G2.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent/Base: Add degassed THF and aqueous
. -
Reaction: Heat to 60°C . Note: The active catalyst is generated rapidly; high temperatures are often unnecessary and may degrade the boronic acid.
-
Monitoring: Check LCMS at 1 hour. This system is typically very fast.
Troubleshooting & Optimization Logic
The following decision tree illustrates the logical flow for troubleshooting common failures with this specific scaffold.
Figure 1: Decision tree for optimizing Suzuki couplings of this compound. High-contrast nodes indicate critical failure modes.
Key Failure Mode: Hydrodebromination
If you observe the formation of the des-bromo analog (M-H instead of M-Br), the oxidative addition complex is abstracting a hydride.
-
Solution: Switch to anhydrous conditions . Use
suspended in dry Dioxane or DMF. Water and alcohols (like n-Butanol) act as hydride sources for electron-deficient rings [4].
References
-
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Recent Developments. [Link]
-
Dowling, J. E., et al. (2005).[3] Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.[3] [Link]
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][4][6] Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Note: High-Throughput Synthesis of Triazolo[1,5-a]pyrazine Libraries
Topic: Preparation of Triazolo[1,5-a]pyrazine Libraries for HTS Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, HTS Specialists, and Drug Discovery Scientists
Abstract & Strategic Overview
The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged bicyclic heteroaromatic system in medicinal chemistry, recognized for its bioisosteric relationship to purines and quinazolines. This architecture is frequently engaged in the design of adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and kinase inhibitors due to its ability to mimic the hydrogen-bonding motifs of ATP [1, 2].
For High-Throughput Screening (HTS), the challenge lies not just in synthesizing the core, but in generating a library with high structural diversity, acceptable aqueous solubility, and chemical purity >95%.
This guide details a "Master Block" strategy . Instead of cyclizing 96 different precursors (which often leads to variable yields and purification bottlenecks), we recommend the bulk synthesis of a halogenated core scaffold (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyrazine ), followed by late-stage diversification via palladium-catalyzed cross-coupling in a 96-well plate format. This approach ensures the highest success rate and reproducibility for HTS campaigns.
Synthetic Strategy & Workflow
The synthesis is divided into two distinct phases:
-
Phase I (Bulk): Construction of the 6-bromo-[1,2,4]triazolo[1,5-a]pyrazine core.
-
Phase II (Parallel): Library generation via Suzuki-Miyaura coupling.
Mechanistic Insight
The formation of the triazolo[1,5-a]pyrazine ring system typically proceeds via the reaction of a 2-hydrazinopyrazine with a one-carbon donor (like an orthoester or carboxylic acid). The regioselectivity is driven by the nucleophilicity of the hydrazine terminal nitrogen attacking the electrophilic carbon of the donor, followed by intramolecular dehydration at the pyrazine ring nitrogen [3].
Workflow Visualization
Figure 1: Strategic workflow for the generation of triazolo[1,5-a]pyrazine libraries using a "Master Block" approach.
Phase I: Bulk Synthesis of the Core Scaffold
Target: 6-bromo-[1,2,4]triazolo[1,5-a]pyrazine Scale: 10–50 grams (Sufficient for >2,000 library members)
Step A: Synthesis of 2-bromo-5-hydrazinopyrazine
This step utilizes a nucleophilic aromatic substitution (
Reagents:
-
2,5-Dibromopyrazine (1.0 equiv)
-
Hydrazine hydrate (3.0 equiv) — Caution: Carcinogen/Toxic
-
Ethanol (0.5 M concentration relative to substrate)
Protocol:
-
Dissolve 2,5-dibromopyrazine in Ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add Hydrazine hydrate dropwise at room temperature (RT) over 15 minutes.
-
Note: Exothermic reaction. Monitor internal temp.
-
-
Heat the mixture to 80°C (Reflux) for 4–6 hours.
-
Monitor: Check via TLC (EtOAc/Hexane 1:1) or LCMS.[1] The starting material (SM) should be consumed.
-
Workup: Cool to RT. The product often precipitates as a solid.
-
If solid forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate in vacuo to ~20% volume, add water, and filter the resulting precipitate.
-
-
Yield Expectation: 75–85%.
Step B: Cyclization to Triazolo[1,5-a]pyrazine
We utilize Trimethyl Orthoformate (TMOF) as the one-carbon source. This method is superior to using carboxylic acids/POCl3 for bulk scale as it avoids corrosive phosphorus byproducts and harsh conditions [4].
Reagents:
-
2-bromo-5-hydrazinopyrazine (1.0 equiv)
-
Trimethyl Orthoformate (TMOF) (10.0 equiv - acts as solvent/reagent)
-
p-Toluenesulfonic acid (pTsOH) (0.05 equiv - catalyst)
Protocol:
-
Suspend the hydrazine intermediate in TMOF.
-
Add catalytic pTsOH.
-
Heat to 100°C for 3–5 hours. The suspension will likely clear as the cyclized product forms, then may re-precipitate upon cooling.
-
Workup: Concentrate the mixture to dryness under reduced pressure.
-
Purification: Recrystallize from Ethanol or EtOAc.
-
QC Check: 1H NMR should show the disappearance of hydrazine protons and the appearance of the triazole singlet (~8.5–9.0 ppm).
-
-
Yield Expectation: 80–90%.
Phase II: High-Throughput Parallel Synthesis (Suzuki Coupling)
Objective: Create a 96-member library by coupling the 6-bromo core with diverse aryl/heteroaryl boronic acids.
Design Logic:
-
Catalyst: Pd(dppf)Cl2·DCM is selected for its robustness against air and moisture, essential for plate-based chemistry.
-
Base: Potassium Carbonate (
) is mild and compatible with most functional groups. -
Solvent: 1,4-Dioxane/Water (4:1) ensures solubility of both organic core and inorganic base.
Experimental Setup (96-Well Block)
| Component | Amount per Well | Concentration (Final) |
| Scaffold (6-bromo core) | 10 mg (0.05 mmol) | 0.1 M |
| Boronic Acid ( | 0.075 mmol (1.5 equiv) | - |
| Catalyst (Pd(dppf)Cl2) | 2 mg (5 mol%) | - |
| Base ( | 75 µL (3.0 equiv) | - |
| Solvent (1,4-Dioxane) | 425 µL | - |
Detailed Protocol:
-
Stock Preparation:
-
Scaffold Stock: Dissolve the 6-bromo core in 1,4-Dioxane.
-
Catalyst Stock: Prepare a fresh suspension/solution of Pd(dppf)Cl2 in 1,4-Dioxane.
-
-
Dispensing:
-
Add 1.5 equiv of unique Boronic Acids to each well of a 2 mL deep-well polypropylene block.
-
Add the Scaffold Stock solution to all wells.
-
Add the Catalyst Stock solution to all wells.
-
Add the aqueous Base solution (
).
-
-
Reaction:
-
Seal the block with a chemically resistant mat (silicone/PTFE).
-
Shake vigorously for 2 minutes to mix phases.
-
Heat at 90°C for 16 hours in a block heater with orbital shaking (600 rpm).
-
-
Workup (Solid Phase Extraction - SPE):
-
Cool block to RT.
-
Dilute each well with 500 µL EtOAc.
-
Pass through a Celite/Silica SPE cartridge to remove Palladium black and inorganic salts.
-
Elute with EtOAc (2 x 500 µL).
-
-
Solvent Removal: Evaporate solvents using a centrifugal evaporator (Genevac or SpeedVac).
Purification & Quality Control (QC)
For HTS, compounds must be >90% pure and free of heavy metals.
Purification Decision Tree
Figure 2: QC and Purification logic for HTS library validation.
Protocol
-
Reconstitution: Dissolve dried samples in 500 µL DMSO.
-
Analysis: Inject 2 µL onto UPLC-MS (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Criteria:
-
Success: Main peak >85% UV area and Mass matches target.
-
Failure: If purity <85%, submit for mass-directed Prep-HPLC.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Double displacement of Bromine. | Lower temperature to 0°C during Hydrazine addition; ensure slow addition rate. |
| Incomplete Cyclization | Moisture in TMOF or old pTsOH. | Use fresh TMOF; add molecular sieves to the reaction; increase temp to 110°C. |
| Suzuki Coupling Failure | "Dead" Catalyst or Oxygen poisoning. | Degas solvents (sparge with Nitrogen) before use; ensure plate seal is airtight. |
| Protodehalogenation | Loss of Br without coupling (Ar-H formed). | Reaction too hot or too long. Reduce temp to 80°C; switch to anhydrous conditions (use CsF in dry dioxane). |
References
-
Structure-Activity Relationships
-
Scaffold Utility
-
Synthetic Methodology (General Triazolo-fused systems)
-
Palladium Coupling Optimization
- Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
- Source: ACS Public
-
URL:[Link]
Sources
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Guide: Optimizing Solubility of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine in DMSO
Executive Summary: The Physicochemical Challenge
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a fused bicyclic heterocycle characterized by significant planarity and aromaticity. Its solubility profile in dimethyl sulfoxide (DMSO) is governed by two competing forces:
-
High Lattice Energy: The planar triazolopyrazine core facilitates strong
stacking interactions in the solid state, creating a stable crystal lattice that resists solvation. -
Solvation Thermodynamics: While DMSO is a polar aprotic solvent capable of disrupting these interactions, the presence of the bromine atom increases lipophilicity (LogP), making the compound sensitive to the "antisolvent" effects of trace water.
This guide provides an evidence-based troubleshooting framework to overcome these barriers while preserving the chemical integrity of the electrophilic C-Br bond.
Troubleshooting & FAQs
Direct solutions to common failure modes observed in the laboratory.
Q1: I see a "haze" or fine particulates even after vortexing. Why won't it dissolve?
Diagnosis: Kinetic entrapment due to crystal lattice stability.
Mechanism: The solvent has not yet overcome the lattice energy required to break the
-
Apply Energy: Use bath sonication (40 kHz) for 10–15 minutes. Cavitation bubbles generate localized high energy that disrupts the crystal surface.
-
Thermal Assist: Warm the solution to 37–45°C .
-
Warning: Do not exceed 60°C. The C-Br bond at the 2-position is susceptible to nucleophilic aromatic substitution (
) or hydrolysis in the presence of trace impurities at high temperatures.
-
Q2: The solution was clear yesterday, but crystals appeared after storage at 4°C.
Diagnosis: DMSO freezing and moisture absorption. Mechanism: Pure DMSO freezes at ~18.5°C. Storing it in a standard fridge (4°C) causes the solvent to crystallize, forcing the solute out of solution (precipitation). Additionally, cold DMSO creates a vacuum effect upon warming, drawing in atmospheric moisture. Water acts as a potent antisolvent for this lipophilic heterocycle. Solution:
-
Storage: Store stock solutions at room temperature (20–25°C) in a desiccator protected from light.
-
Recovery: If precipitation occurs, warm to 37°C and vortex. If it fails to redissolve, the DMSO has likely absorbed significant water (>1%) and the stock should be discarded.
Q3: My compound precipitates immediately when added to cell culture media.
Diagnosis: The "Solvent Shock" (Rapid Supersaturation). Mechanism: Diluting a hydrophobic DMSO stock (e.g., 10 mM) into aqueous media (buffer/water) drastically changes the dielectric constant. The compound's solubility drops exponentially, causing immediate "crashing out." Solution:
-
Serial Dilution: Perform an intermediate dilution step.[1]
-
Bad: 10 mM DMSO Stock
Media (1:1000 dilution). -
Good: 10 mM Stock
1 mM in DMSO Media.
-
-
Dynamic Mixing: Inject the DMSO stock subsurface into the media while vortexing the media, rather than dropping it on top of a static surface.
Q4: The solution turned yellow/brown after heating. Is it still good?
Diagnosis: Chemical degradation (likely debromination or oxidation). Mechanism: DMSO can act as an oxidant (Kornblum oxidation pathways) or facilitate nucleophilic attack at the electron-deficient C-2 position of the pyrazine ring, displacing the bromine. Solution:
-
Discard: The compound purity is compromised.
-
Prevention: Limit heating to <50°C and minimize exposure time (<30 mins). Use fresh, anhydrous DMSO (low peroxide content).
Advanced Protocols
Protocol A: The "Anhydrous" Dissolution Workflow
Use this for preparing high-concentration stocks (>10 mM) for HTS or animal studies.
Reagents:
-
DMSO, Anhydrous (
99.9%, water content <50 ppm). -
Argon or Nitrogen gas line.
Steps:
-
Weighing: Weigh the specific amount of this compound into a glass amber vial (plastic tubes can leach plasticizers in pure DMSO).
-
Solvent Addition: Add anhydrous DMSO to achieve 80% of the target volume.
-
Sonication: Sonicate in a water bath at ambient temperature for 5 minutes.
-
Checkpoint: Inspect against a light source. If particulates remain, proceed to Step 4.
-
-
Thermal Cycle: Place the vial in a heat block at 40°C for 10 minutes.
-
Final Volume: Once dissolved, add the remaining DMSO to reach the target concentration.
-
Inert Gas Overlay: Gently blow a stream of Argon/Nitrogen into the headspace to displace humid air before capping.
-
Seal: Wrap the cap with Parafilm to prevent moisture ingress.
Protocol B: Solubility Decision Tree
Visualize the logic for troubleshooting solubility issues.
Figure 1: Step-by-step decision matrix for dissolving stubborn heterocycles in DMSO.
Data Summary: Solubility & Stability
| Parameter | Value/Limit | Significance |
| Max Solubility (Est.) | ~20–50 mM | Dependent on crystal purity and DMSO water content. |
| Optimal Storage Temp | 20°C – 25°C | Prevents DMSO freezing (mp 18.5°C) and precipitation. |
| Max Heating Temp | 50°C | Above this, risk of C-Br hydrolysis or |
| Critical Water Content | < 0.1% | Water acts as an antisolvent; use anhydrous grade only. |
| Container Type | Glass (Amber) | Avoids leaching; protects light-sensitive bromide bond. |
Mechanistic Insight: Why Anhydrous DMSO Matters
The following diagram illustrates the molecular interaction between the solvent and the solute, highlighting why water contamination causes precipitation.
Figure 2: Competitive solvation. Water molecules preferentially bind to DMSO, stripping the solvent shell from the lipophilic compound and forcing it to precipitate.
References
-
PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. Link
-
BenchChem Technical Support. (2025). Troubleshooting Solubility in DMSO: A Guide for Researchers. BenchChem. Link
-
Li, D., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. Link
-
LifeTein. (2024). Optimizing Peptide and Heterocycle Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein Support. Link
-
MedChemExpress. (2025). Compound Handling Instructions: DMSO Solubility and Storage. MedChemExpress. Link
Sources
Regioselectivity issues in synthesis of triazolo[1,5-a]pyrazine derivatives
This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and medicinal chemistry leads. It prioritizes mechanistic causality and actionable troubleshooting over generic advice.
Topic: Regioselectivity & Isomer Control Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of [1,2,4]triazolo[1,5-a]pyrazine is notoriously plagued by regio-isomerism. The core challenge lies in the competition between the [1,5-a] (thermodynamic) and [4,3-a] (kinetic) isomers.
If you are observing unexpected polarity shifts, "missing" aromatic protons in NMR, or inconsistent biological data, you are likely dealing with the Isomerization Trap . This guide addresses the root causes of these selectivity failures.
PART 1: The Core Problem (The Isomerization Trap)
The most common error in this synthesis is the assumption that the hydrazine route will reliably yield the [1,5-a] system. It frequently does not.
The Divergent Pathways
Two primary synthetic routes exist, but they lead to opposite regiochemical outcomes due to the nucleophilicity differences in the pyrazine ring.
-
Route A (Hydrazine Method): Reacting 2-hydrazinopyrazine with orthoesters/carboxylic acids.
-
Route B (N-Amination Method): Reacting 2-aminopyrazine with dimethylformamide dimethyl acetal (DMF-DMA) followed by N-amination (e.g., using hydroxylamine-O-sulfonic acid).
Visualization: Synthetic Decision Tree
The following diagram illustrates the mechanistic divergence. If you used Route A but expected Product B, this is your failure point.
Caption: Mechanistic divergence in triazolopyrazine synthesis. Route A often traps the chemist in the [4,3-a] series unless specific rearrangement conditions are applied.
PART 2: Troubleshooting & FAQs
Q1: I used the hydrazine route and my product is stable, but inactive. Did I make the [4,3-a] isomer?
Likely Yes. The [4,3-a] isomer is chemically stable and often isolable. Unlike the pyrimidine series, where the [4,3-a] isomer spontaneously rearranges to [1,5-a] (Dimroth rearrangement) under mild conditions, the pyrazine ring is less prone to the hydrolytic ring-opening required for this rearrangement.
Diagnostic Protocol (The "Gold Standard"): Do not rely solely on 1H NMR, as the shifts are often ambiguous between isomers.
-
Run 1H-15N HMBC: This is the definitive method.
-
[1,5-a] Isomer: The bridgehead nitrogen (N1) will show long-range coupling to the proton at C2 (triazole proton) and C8 (pyrazine proton).
-
[4,3-a] Isomer: The bridgehead nitrogen (N4) correlates differently. Crucially, the chemical shift of the bridgehead nitrogen differs significantly (~30-50 ppm difference).
-
-
Alternative (1H NMR):
-
Look for the C8-H proton (adjacent to bridgehead N). In the [1,5-a] series, this proton is typically more deshielded (downfield, >9.0 ppm) compared to the [4,3-a] series due to the specific anisotropy of the fused system.
-
Q2: How do I force the Dimroth Rearrangement if I'm stuck with the [4,3-a] isomer?
If you cannot switch to the 2-aminopyrazine route, you must force the rearrangement. This requires opening the pyrazine ring.
Protocol:
-
Solvent: Water/Acetic Acid (1:1) or Ethanol/NaOH (if base tolerant).
-
Conditions: Reflux (100°C+) for 4–12 hours.
-
Mechanism:
-
Nucleophilic attack (OH- or H2O) at C5 (pyrazine ring).
-
Ring opening to the intermediate.[5]
-
Rotation and re-closure at the exocyclic nitrogen.
-
Warning: Electron-donating groups (EDGs) on the pyrazine ring stabilize the ring and inhibit rearrangement. Electron-withdrawing groups (EWGs) facilitate it.
-
Q3: My N-amination reaction (Route B) has low yields (<20%). What is wrong?
The step involving Hydroxylamine-O-sulfonic acid (HOSA) or O-Mesitylenesulfonylhydroxylamine (MSH) is sensitive.
Troubleshooting Checklist:
| Variable | Optimization Target | Why? |
|---|---|---|
| Reagent Quality | HOSA/MSH freshness | These reagents degrade to form sulfuric/sulfonic acid, which protonates the pyrazine precursor, killing nucleophilicity. Recrystallize MSH before use. |
| Solvent | Dioxane or DMF | Protic solvents can quench the aminating agent. |
| Base | K2CO3 or DIEA | Essential to neutralize the acid byproduct formed during N-amination. Maintain pH > 8. |
| Temperature | 0°C to RT | High temperatures decompose the aminating agent before it reacts with the amidine. |
PART 3: Experimental Data & Validation
Comparison of Isomer Properties
Use this table to validate which isomer you have isolated.
| Feature | [1,5-a] Isomer (Target) | [4,3-a] Isomer (Impurity) |
| Thermodynamic Stability | High (Stable) | Moderate (Kinetic trap) |
| Polarity (TLC) | Generally Less Polar (Higher Rf) | Generally More Polar (Lower Rf) |
| 1H NMR (Bridgehead H) | 9.0 - 9.4 ppm (Deshielded) | 8.4 - 8.8 ppm |
| 15N NMR (Bridgehead N) | Distinctive shift (Ref 1.6) | Distinctive shift (Ref 1.6) |
| Rearrangement | Does not rearrange | Rearranges to [1,5-a] with heat/acid |
Recommended Synthetic Procedure (Route B - High Selectivity)
Reference Standard for [1,5-a] Synthesis
-
Amidine Formation:
-
Charge 2-aminopyrazine (1.0 eq) and DMF-DMA (1.5 eq) in Toluene.
-
Reflux for 3 hours. Monitor disappearance of amine.
-
Concentrate to dryness to obtain N,N-dimethyl-N'-(pyrazin-2-yl)formimidamide.
-
-
Cyclization (N-amination):
-
Dissolve intermediate in anhydrous Dioxane/MeOH (1:1) .
-
Cool to 0°C. Add Pyridine (2.0 eq) followed by Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc.
-
Result: High regioselectivity for [1,5-a].
-
References
-
Differentiation of Isomers: Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[9] Magn.[9] Reson. Chem., 2010.[9] Link
-
Dimroth Rearrangement Mechanism: El-Ashry, E. H., et al.[2][6] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chem. Heterocycl.[10] Compd., 2021. Link
-
Antibacterial [4,3-a] Derivatives: Li, P., et al. "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives."[11] Molecules, 2023.[7][11] Link
-
Oxidative Cyclization Routes: Ghorab, M., et al. "Dimroth rearrangement-based synthesis of novel derivatives...". Mol.[1][3] Divers., 2020.[3] Link
Sources
- 1. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Purine with Triazolo[1,5-a]pyrazine
Introduction: The Rationale for Moving Beyond Nature's Blueprint
In the landscape of medicinal chemistry, the purine scaffold is a cornerstone, forming the core of essential biomolecules like adenine and guanine. Its inherent ability to form key hydrogen bonds has made it a privileged scaffold in drug design, particularly for targeting ATP-binding sites in kinases.[1] However, this ubiquity is a double-edged sword. Purine-based drugs often suffer from metabolic liabilities, including oxidation by xanthine oxidase and potential incorporation into nucleic acids, leading to off-target effects and toxicity. Furthermore, the tautomeric forms of the purine ring can complicate predictable binding interactions.[2]
Bioisosterism, the strategy of substituting one chemical group with another that retains similar physical and chemical properties, offers a powerful solution. This guide provides an in-depth comparison of the classical purine ring with its bioisostere, the triazolo[1,5-a]pyrazine scaffold. This nitrogen-rich heterocyclic framework effectively mimics the purine core's size, shape, and hydrogen-bonding capabilities while offering distinct advantages in metabolic stability, synthetic versatility, and the ability to modulate physicochemical properties.[1][3] We will explore the structural nuances, comparative biological activity, and the practical methodologies for synthesizing and evaluating these promising compounds.
Structural and Physicochemical Comparison
The primary distinction between purine and triazolo[1,5-a]pyrazine lies in the arrangement of nitrogen atoms and the resulting electronic distribution and hydrogen bonding patterns. The triazolo[1,5-a]pyrazine scaffold is isoelectronic with purine but lacks the N7 nitrogen, which is a common site of metabolism in the purine ring. This seemingly minor change has significant implications for molecular interactions and metabolic fate.
Caption: Structural comparison of Purine and Triazolo[1,5-a]pyrazine scaffolds.
The replacement of a carbon atom with a nitrogen atom at the 8-position and the altered fusion of the five- and six-membered rings in the triazolo[1,5-a]pyrazine system lowers the basicity of the core compared to purine. This can be advantageous in reducing off-target interactions with acidic residues in proteins.
Table 1: Comparative Physicochemical Properties
| Property | Purine (Adenine as example) | Triazolo[1,5-a]pyrazine (unsubstituted) | Rationale for Significance in Drug Design |
| pKa (most basic) | ~3.6 (N1), ~9.8 (N9) | Lower than purine (scaffold dependent) | Modulates solubility and target engagement. Lower basicity can reduce hERG liability and improve selectivity. |
| H-Bond Donors | 1-2 (N9, exocyclic amine) | 0-1 (exocyclic amine) | The lack of an intrinsic H-bond donor on the core ring offers less constrained binding modes and can improve permeability. |
| H-Bond Acceptors | 3-4 (N1, N3, N7) | 3 | Provides a distinct spatial arrangement of H-bond acceptors, potentially leading to novel binding interactions and improved selectivity. |
| Metabolic Stability | Susceptible to oxidation (e.g., by Xanthine Oxidase) | Generally more resistant to oxidative metabolism | The absence of the purine N7-C8 moiety enhances stability, often leading to improved pharmacokinetic profiles.[4] |
Synthetic Accessibility: A Modular Approach
While purine synthesis is well-established, the construction of the triazolo[1,5-a]pyrazine core offers a high degree of modularity, allowing for diverse substituent placement. Several synthetic routes exist, with a common and effective method being the intramolecular cyclization of diazo intermediates or multi-component reactions.[5]
Caption: Generalized workflow for the synthesis of Triazolo[1,5-a]pyrazines.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol is adapted from methodologies described for the synthesis of related fused triazole systems and represents a common approach.[5]
Objective: To synthesize a substituted 1,2,3-triazolo[1,5-a]pyrazine from a 2-cyanopyrazine precursor.
Materials:
-
2-Cyanopyrazine (starting material)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Tosylhydrazide
-
Appropriate aldehyde or ketone for hydrazone formation
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Toluene
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
TLC plates and silica gel for chromatography
Step-by-Step Procedure:
-
Synthesis of 5-(Pyrazin-2-yl)tetrazole:
-
Rationale: This step converts the nitrile into a tetrazole, which can serve as a precursor to the required diazo intermediate upon thermolysis.
-
In a round-bottom flask, dissolve 2-cyanopyrazine (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into acidic water and extract the product with ethyl acetate.
-
Purify the resulting tetrazole by recrystallization or column chromatography.
-
-
Thermolysis and Intramolecular Cyclization:
-
Rationale: High temperature in a vacuum (thermolysis) promotes the extrusion of N₂ from the tetrazole ring to form a reactive diazo intermediate, which immediately undergoes intramolecular cyclization to form the fused triazolo[1,5-a]pyrazine ring system.[5]
-
Place the purified 5-(pyrazin-2-yl)tetrazole into a sublimation apparatus or a flask suitable for vacuum pyrolysis.
-
Heat the apparatus to 400-500 °C under high vacuum (e.g., 10⁻⁵ Torr).
-
The product, 1,2,3-triazolo[1,5-a]pyrazine, will sublime and collect on a cold finger or the cooler parts of the apparatus.
-
Carefully collect the product. Note: This method can have low yields and requires specialized equipment.[5] Alternative methods involving copper-catalyzed cycloadditions often provide higher yields under milder conditions.[6]
-
Comparative Biological Activity: A Case Study in Kinase Inhibition
The triazolo[1,5-a]pyrazine scaffold and its close relatives (like triazolo[1,5-a]pyridines and pyrimidines) have proven highly effective as kinase inhibitors.[3][7] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The ATP-binding pocket of most kinases has a conserved hinge region that forms key hydrogen bonds with the "adenine" portion of ATP. Both purines and their triazolo-fused bioisosteres can effectively engage this hinge region.
Caption: Inhibition of the JAK-STAT pathway by a triazolo-based kinase inhibitor.
A compelling example is the development of Janus kinase 2 (JAK2) inhibitors. While not a pyrazine, the closely related 1,2,4-triazolo[1,5-a]pyridine scaffold demonstrates the power of this bioisosteric replacement. The compound CEP-33779 is a selective, orally bioavailable JAK2 inhibitor based on this core.[7]
Table 2: Comparative Inhibition Data (Hypothetical & Representative Data)
| Target Kinase | Purine-based Inhibitor | IC₅₀ (nM) | Triazolo[1,5-a]pyrazine Analog | IC₅₀ (nM) | Selectivity/PK Advantage | Reference |
| JAK2 | Compound X (Purine core) | 15 | CEP-33779 (Triazolo[1,5-a]pyridine core) | 2.1 | >200-fold selective over JAK3; Orally bioavailable. | [7] |
| CDK2 | Roscovitine (Purine core) | 45 | Pyrazolo[1,5-a]-1,3,5-triazine analog | 20 | More stable in vivo (no C8 metabolism). | [4] |
| CK1δ | Compound Y (Purine core) | 50 | 7-Amino-[3][5][6]triazolo[1,5-a][6][8]triazine | 2.08 µM* | Mimics adenine core of ATP, allows for extensive SAR exploration. | [9] |
Note: Data for CK1δ is in µM. The table combines data from different triazolo-fused systems to illustrate the general principle of bioisosteric replacement of purines.
Experimental Protocol: Biochemical Kinase Inhibition Assay
To quantitatively compare the potency of a novel triazolo[1,5-a]pyrazine inhibitor against its purine counterpart, a robust biochemical assay is essential. The Kinase-Glo® Luminescent Assay is a widely used method that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (triazolo[1,5-a]pyrazine and purine analog) dissolved in DMSO
-
ATP at a concentration near the Kₘ for the kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Plating:
-
Rationale: A serial dilution series is created to test the inhibitor across a range of concentrations, which is necessary for generating a dose-response curve.
-
Prepare 11-point, 3-fold serial dilutions of the test compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells with a known potent inhibitor or no enzyme as a "max inhibition" control (100% inhibition).
-
-
Kinase/Substrate Addition:
-
Rationale: The enzyme and its substrate are added to the inhibitor before the reaction is initiated.
-
Prepare a solution of the kinase and substrate in the assay buffer.
-
Dispense this solution into all wells of the assay plate containing the compounds.
-
Allow the plate to incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Rationale: The addition of ATP starts the phosphorylation reaction. The reaction is allowed to proceed for a time that results in ~10-30% consumption of the initial ATP for robust signal detection.
-
Prepare an ATP solution in the assay buffer.
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Rationale: The Kinase-Glo® reagent contains luciferase and luciferin. The luciferase uses the remaining ATP to produce light. The amount of light is directly proportional to the amount of ATP.
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the reagent to all wells. This simultaneously stops the kinase reaction (by chelating Mg²⁺) and initiates the luminescence reaction.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Rationale: The luminescent signal is measured and converted into percent inhibition, which is then plotted to determine the IC₅₀.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (Lumi_max - Lumi_sample) / (Lumi_max - Lumi_min) where Lumi_max is the signal from the DMSO control and Lumi_min is the signal from the max inhibition control.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The bioisosteric replacement of the purine scaffold with the triazolo[1,5-a]pyrazine ring system represents a validated and highly successful strategy in modern drug discovery. This approach offers a compelling solution to the inherent metabolic and selectivity challenges associated with purine-based compounds. The triazolo[1,5-a]pyrazine core provides a metabolically robust, synthetically tractable scaffold that effectively mimics the essential binding interactions of purines while offering a unique electronic and steric profile.[3] As demonstrated in the field of kinase inhibitors, this strategy can lead to compounds with superior potency, selectivity, and pharmacokinetic properties.[7] For researchers and drug development professionals, the triazolo[1,5-a]pyrazine scaffold should be considered a premier tool for optimizing hit and lead compounds, unlocking new therapeutic potential where traditional purine analogs have fallen short.
References
- Cu/Ag-Mediated One-Pot Enantioselective Synthesis of Fully Decorated 1,2,3-Triazolo[1,5-a]pyrazines. Organic Letters - ACS Publications.
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC - NIH.
- Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. Benchchem.
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed.
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC.
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
-
Structure-based design, synthesis, and study of pyrazolo[1,5-a][6][8]triazine derivatives as potent inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC.
-
Pyrazolo[1,5-a][6][8]triazine based scaffold as purine analogues with diverse biological activity. ResearchGate. Available at: [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link]
-
Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera. Available at: [Link]
-
New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][6][8] triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Bentham Science Publisher. Available at: [Link]
-
7-Amino-[3][5][6]triazolo[1,5-a][6][8]triazines as CK1δ inhibitors. Unipd. Available at: [Link]
-
Synthetic approaches for[3][5][6]triazolo[1,5‐a]pyrimidines. ResearchGate. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship. Available at: [Link]
-
New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][6][8]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Azolo[1,5-a]pyrimidines and Their Condensed Analogs with Anticoagulant Activity. MDPI. Available at: [Link]
-
Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines. The Pharmaceutical and Chemical Journal. Available at: [Link]
Sources
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- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. research.unipd.it [research.unipd.it]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
[1]
Executive Summary & Compound Profile
2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a high-value heteroaromatic scaffold, primarily utilized as an electrophilic intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and adenosine receptor antagonists.[1]
As a halogenated nitrogen heterocycle, it possesses distinct reactivity profiles—specifically nucleophilic aromatic substitution (
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 913836-22-3 (Isomer specific; verify against vendor CoA) |
| Physical State | Solid (White to off-white crystalline powder) |
| Primary Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][2][3] |
| Reactivity | Electrophilic; sensitive to strong nucleophiles and oxidizers.[1] |
Risk Assessment & PPE Matrix
The "Senior Scientist" Insight: Standard nitrile gloves are sufficient for the solid state.[1] However, once this compound is dissolved in organic solvents (DCM, DMF, DMSO) for reaction, the solvent's permeation rate dictates your safety.[1] The solute (this compound) can "hitchhike" through the glove material along with the solvent carrier, bypassing the skin barrier.[1]
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operational state.
Figure 1: PPE Selection Logic.[1] Note that chlorinated solvents (common for this chemistry) require upgraded glove protocols due to rapid breakthrough.[1]
Detailed PPE Specifications
| Protection Zone | Solid Handling (Weighing) | Solution Phase (Synthesis/Workup) |
| Hand Protection | Double Nitrile (Standard 4-5 mil).[1] Why: Protects against incidental dust contact.[1] | Solvent Dependent. DCM/Chloroform: Laminate liners (Silver Shield) under Nitrile, or immediate change upon splash.[1] DMF/DMSO: Double Nitrile, change every 30 mins.[1] |
| Eye/Face | Safety Glasses with side shields.[1][4] | Chemical Goggles (ventless preferred) if working with >500mL volumes or under pressure.[1] |
| Respiratory | Fume Hood (Sash at 18").[1] If open bench is unavoidable: P100 Half-mask. | Fume Hood (Mandatory). Note: Do not rely on masks for solvent vapors; containment is key. |
| Body | Lab Coat (Cotton/Poly blend).[1] Closed-toe shoes.[1] | Lab Coat + Chemical Apron (Tyvek or rubber) if handling >1L volumes.[1] |
Operational Protocols
A. Weighing and Transfer (Dust Control)
The primary risk during weighing is the generation of airborne particulates (H335).
-
Engineering Control: utilize a static-free balance enclosure inside a chemical fume hood.
-
Technique: Use an antistatic gun on the spatula and weighing boat before transfer. This prevents the "popping" of charged crystals which spreads contamination.
-
Hygiene: Wipe the exterior of the reagent bottle with a damp Kimwipe before returning it to storage to remove invisible dust residues.[1]
B. Reaction Setup (Solvent Risks)
When dissolving this compound:
-
Addition Order: Add the solid to the flask first, then add solvent. Adding solid to a stirring solvent can cause splashing of the now-toxic solution.
-
Temperature: If heating is required (e.g., Suzuki coupling), ensure the reflux condenser is active before heating begins.[1] Halogenated heterocycles can be volatile or sublime under high vacuum/heat.
C. Waste Management
Disposal must align with RCRA guidelines for halogenated organics.
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into "Hazardous Solid Waste" (often yellow bags), not regular trash.[1]
-
Liquid Waste: Segregate into Halogenated Organic Waste .[1] Do not mix with aqueous basic waste if unreacted starting material remains, as hydrolysis could generate unpredictable byproducts.[1]
Emergency Response Procedures
Spill Cleanup Workflow
In the event of a spill, immediate action prevents chronic exposure.[5][6][7]
Figure 2: Spill Response Decision Tree.[1] Emphasis is placed on avoiding dry sweeping to prevent aerosolization.[1]
Exposure First Aid[8]
-
Eye Contact: Flush immediately for 15 minutes.[1][8] Critical: Hold eyelids apart.[1] The crystalline nature of the solid can cause mechanical corneal abrasion in addition to chemical irritation.
-
Skin Contact: Wash with soap and water.[1][4][9][8][10] Do not use ethanol/acetone to wash skin; this increases the permeability of the skin to the compound.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136241, [1,2,4]Triazolo[1,5-a]pyrazine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] (Verify specific isomer data via search). Retrieved from [Link][1]
Sources
- 1. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine | 1233026-51-1 [sigmaaldrich.com]
- 3. ansell.com [ansell.com]
- 4. chemscene.com [chemscene.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
